N-(4-chlorophenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(4-CHLOROPHENYL)-1-METHYL-6-(PYRROLIDIN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-1-METHYL-6-(PYRROLIDIN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves multi-step reactions. One common method includes the condensation of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with formamide to yield the pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound often utilize similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-1-METHYL-6-(PYRROLIDIN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and proteins.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-CHLOROBENZYL)-N-(4-CHLOROPHENYL)-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE
- PYRAZOLO[3,4-D]PYRIMIDINE DERIVATIVES
Uniqueness
N-(4-CHLOROPHENYL)-1-METHYL-6-(PYRROLIDIN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDK2 compared to other similar compounds. This makes it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C16H17ClN6 |
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Molecular Weight |
328.80 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H17ClN6/c1-22-15-13(10-18-22)14(19-12-6-4-11(17)5-7-12)20-16(21-15)23-8-2-3-9-23/h4-7,10H,2-3,8-9H2,1H3,(H,19,20,21) |
InChI Key |
HZDAMMFWMOPORS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)Cl)N4CCCC4 |
Origin of Product |
United States |
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